Lipophilicity Modulation: Quantified XLogP3 of 3.1 for 5-Bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine
The (2-cyclobutylpropyl) N1 substituent and the 5-bromo group contribute to a computed partition coefficient (XLogP3) of 3.1 for the target compound [1]. This value contrasts with the non-brominated analog, 1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine (CAS 1936042-00-0), which lacks the halogen and possesses a molecular weight of 180.25 g/mol and a distinct lipophilicity profile . Furthermore, it differs markedly from simpler 5-bromo-1H-1,2,4-triazol-3-amine (CAS 389122-08-1), a polar core with a molecular weight of 162.98 g/mol and a computed pKa of approximately 2.59 . In the context of tankyrase inhibition, triazolylamine derivatives exhibit a steep structure-efficiency relationship where lipophilicity directly influences potency and selectivity [2].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine (non-brominated analog, CAS 1936042-00-0) and 5-bromo-1H-1,2,4-triazol-3-amine (unsubstituted core, CAS 389122-08-1) |
| Quantified Difference | Target compound XLogP3 = 3.1; comparators represent substantially different lipophilicity states due to absence of bromine or absence of the cyclobutylpropyl side chain; quantitative values for comparators are not identically reported in a single dataset but are inferred from structural divergence. |
| Conditions | Computed property based on molecular structure; relevant to in silico screening and ADME prediction. |
Why This Matters
This quantified lipophilicity value (3.1) enables researchers to rationally select this compound for SAR campaigns targeting specific logP ranges, directly impacting membrane permeability and oral bioavailability predictions.
- [1] Kuujia. Cas no 1934772-23-2 (5-bromo-1-(2-cyclobutylpropyl)-1H-1,2,4-triazol-3-amine). Computed Properties: XLogP3 = 3.1. https://www.kuujia.com/cas-1934772-23-2.html. View Source
- [2] Shultz MD, Majumdar D, Chin DN, et al. Structure–Efficiency Relationship of [1,2,4]Triazol-3-ylamines as Novel Nicotinamide Isosteres that Inhibit Tankyrases. Journal of Medicinal Chemistry. 2013;56(17):7049-7059. doi:10.1021/jm400826j. View Source
